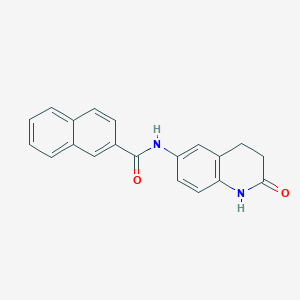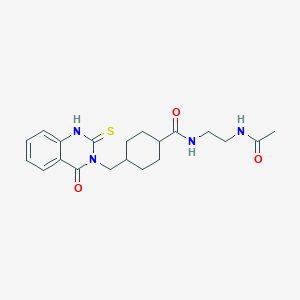![molecular formula C22H27Cl3N4S2 B2557508 [3-(4-甲基-1,3-噻唑-2-基)苯基]甲胺;三盐酸盐 CAS No. 2288709-35-1](/img/structure/B2557508.png)
[3-(4-甲基-1,3-噻唑-2-基)苯基]甲胺;三盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride is a chemical compound with a complex structure that includes a thiazole ring and a phenyl group
科学研究应用
[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects or as a precursor in drug synthesis.
Industry: It might be used in the production of specialty chemicals or as an intermediate in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride typically involves the formation of the thiazole ring followed by the attachment of the phenyl group. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. For instance, the use of N,N-dimethylformamide and sulfur can facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards.
化学反应分析
Types of Reactions
[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and catalysts like palladium for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might produce a compound with additional oxygen-containing functional groups, while reduction might result in a compound with fewer oxygen atoms.
作用机制
The mechanism of action of [3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can influence various cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to [3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride include:
- 1H-benzo[d]imidazol-2-ylmethanone : This compound also contains a phenyl group and is used in similar applications .
- 2-(Pyridin-2-yl)pyrimidine derivatives : These compounds share structural similarities and are used in various scientific research applications .
Uniqueness
What sets [3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride apart is its unique combination of a thiazole ring and a phenyl group, which may confer specific properties and reactivity that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2S.3ClH/c2*1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12;;;/h2*2-5,7H,6,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZXLTSOZXCFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CN.CC1=CSC(=N1)C2=CC=CC(=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2557425.png)




![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)




![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)
![{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea](/img/structure/B2557445.png)

![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)
